Etoposide-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

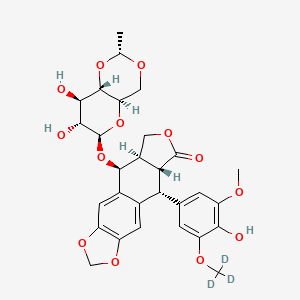

2D Structure

3D Structure

Properties

Molecular Formula |

C29H32O13 |

|---|---|

Molecular Weight |

591.6 g/mol |

IUPAC Name |

(5S,5aR,8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |

InChI |

InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11-,15+,20-,21-,22+,24-,25-,26-,27-,29+/m1/s1/i2D3 |

InChI Key |

VJJPUSNTGOMMGY-RXDYMNELSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@H]7[C@H](O6)CO[C@H](O7)C)O)O)OC)O |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is Etoposide-d3 and its primary use in research?

Etoposide-d3 is the deuterated form of Etoposide, a potent anti-cancer agent. Its primary application in research is as an internal standard for the precise quantification of Etoposide in biological matrices using mass spectrometry-based techniques. This guide provides an in-depth overview of this compound, its parent compound's mechanism of action, and detailed protocols for its use in quantitative analysis.

Core Concepts: Etoposide and its Labeled Analog

Etoposide is a semi-synthetic derivative of podophyllotoxin, a compound extracted from the mayapple plant (Podophyllum peltatum).[1] It is a widely used chemotherapeutic drug for various cancers, including small cell lung cancer and testicular cancer.[2] this compound is structurally identical to Etoposide, except that three hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle mass change makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, as it co-elutes with the unlabeled Etoposide but is distinguishable by its higher mass-to-charge ratio (m/z).[3][4][5]

Physicochemical and Quantitative Data

The key properties of this compound and its parent compound, Etoposide, are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound and Etoposide

| Property | This compound | Etoposide |

| Molecular Formula | C₂₉H₂₉D₃O₁₃[6][7] | C₂₉H₃₂O₁₃[2] |

| Molecular Weight | 591.58 g/mol [7] | 588.6 g/mol [2] |

| Appearance | Off-White Solid[7] | White to yellow-brown crystalline powder |

| Storage Conditions | 2-8°C or -20°C[6][7] | Room Temperature |

| Solubility | Soluble in Methanol[6] | Soluble in organic solvents |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃)[6] | Not Applicable |

Table 2: Pharmacological and Pharmacokinetic Data for Etoposide

| Parameter | Value |

| Mechanism of Action | DNA Topoisomerase II Inhibitor[1] |

| IC₅₀ (Topoisomerase II) | 60.3 µM[6] |

| IC₅₀ (HUVEC cells) | 0.249 µM[6] |

| IC₅₀ (Nuclear Receptor Coactivator 3) | 2.48 µM[6] |

| Cell Cycle Specificity | S and G2 phases[2] |

| Bioavailability (Oral) | Highly variable (25% to 75%) |

| Protein Binding | ~97% |

| Metabolism | Liver (CYP3A4 involved) |

| Elimination Half-life (IV) | 6-12 hours |

Mechanism of Action: Etoposide as a Topoisomerase II Poison

Etoposide exerts its cytotoxic effects by targeting DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription. Etoposide does not inhibit the enzyme directly but acts as a "poison." It stabilizes a transient intermediate state in the enzyme's catalytic cycle called the cleavage complex, where the DNA is cut.

This action prevents the re-ligation of the double-stranded DNA breaks created by topoisomerase II.[2] The accumulation of these unrepaired breaks triggers cell cycle arrest, primarily in the G2 and S phases, and ultimately leads to programmed cell death (apoptosis).[2]

In addition to the direct DNA damage response, Etoposide can also induce apoptosis through extrinsic pathways, such as the Fas/FasL signaling cascade.

Experimental Protocol: Quantification of Etoposide using this compound

The primary use of this compound is as an internal standard (IS) to ensure accuracy and precision in quantifying Etoposide from complex biological samples like plasma, serum, or tissue homogenates.[3][4] The IS corrects for variability during sample preparation and analysis.

General Workflow

The workflow involves adding a known amount of this compound to the unknown sample, extracting both compounds together, and then analyzing the extract by LC-MS/MS. The ratio of the Etoposide peak area to the this compound peak area is used to calculate the concentration of Etoposide in the original sample.

Detailed Methodology

The following is a representative protocol synthesized from established methods for the quantification of Etoposide in biological matrices.[3][4][8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of the biological sample (e.g., mouse plasma), add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte range).

-

Add 500 µL of an organic extraction solvent, such as a 1:1 (v/v) mixture of dichloromethane and methyl tert-butyl ether (DCM:MTBE).[3][4]

-

Vortex the mixture vigorously for 2-3 minutes.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to separate the organic and aqueous layers.[10]

-

Carefully transfer the organic (lower) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried extract in 100-200 µL of the mobile phase (e.g., 50:50 acetonitrile:water) for injection into the LC-MS/MS system.[8]

2. LC-MS/MS Conditions

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase column (e.g., Ultimate XB-C18, 100 mm × 2.1 mm, 3 µm)[3][4] |

| Mobile Phase A | Water with 0.1% formic acid or 0.1% acetic acid[8][9] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid or 0.1% acetic acid[8][9] |

| Flow Rate | 0.3 - 0.5 mL/min[8] |

| Column Temperature | 40°C[3][4] |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization, Positive (ESI+)[3][4] |

| MS Detection | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM)[3][8] |

| Monitored Ions (SIM) | m/z 589 for Etoposide, m/z 592 for this compound (as [M+H]⁺) |

3. Data Analysis and Quantification

-

Generate a calibration curve by preparing standards of known Etoposide concentrations in a blank matrix and spiking them with the same amount of this compound internal standard.

-

Plot the ratio of the peak area of Etoposide to the peak area of this compound against the concentration of the Etoposide standards.

-

Calculate the concentration of Etoposide in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

This robust methodology, centered on the use of this compound, allows for highly sensitive and reliable determination of Etoposide concentrations, which is critical for pharmacokinetic, pharmacodynamic, and drug metabolism studies.[4][8]

References

- 1. etoposide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of etoposide and paclitaxel in biological and pharmaceutical samples by RP-HPLC; method development, validation and applications of the method for evaluation of polymeric nanoparticles [inis.iaea.org]

- 6. caymanchem.com [caymanchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Rapid Detection of the Anti-Tumor Drug Etoposide in Biological Samples by Using a Nanoporous-Gold-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

Etoposide-d3: A Technical Guide for Researchers

An In-depth Whitepaper on the Chemical Structure, Properties, and Methodologies of Etoposide-d3 for Drug Development and Scientific Research.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the widely used chemotherapeutic agent, Etoposide. This compound serves as a critical internal standard for the accurate quantification of Etoposide in biological matrices, a vital process in pharmacokinetic and metabolic studies. This document outlines its chemical and physical properties, details experimental protocols for its use, and illustrates the parent compound's mechanism of action.

Core Chemical and Physical Properties

This compound is structurally identical to Etoposide, with the exception of three deuterium atoms replacing three hydrogen atoms on one of the methoxy groups. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical behavior.

Summary of Quantitative Data

The key physicochemical properties of this compound are summarized in the tables below. This data is essential for the design of analytical methods and for understanding the compound's behavior in various experimental settings.

Table 1: Chemical Identifiers and Formula

| Property | Value | Reference(s) |

| Chemical Name | (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3-methoxy-5-(methoxy-d3)phenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | [1] |

| Synonyms | EPE-d3, VP-16-123-d3, VePesid-d3 | [1][2] |

| Molecular Formula | C₂₉H₂₉D₃O₁₃ | [2][3] |

| Molecular Weight | 591.58 g/mol | [2][3] |

| CAS Number (Unlabeled) | 33419-42-0 | [4] |

Table 2: Physicochemical Properties

| Property | Value | Reference(s) |

| Appearance | Off-White Solid | [2] |

| Purity | ≥98% (Isotopic Purity ≥99%) | [3] |

| Solubility | Soluble in Methanol. Unlabeled Etoposide is very soluble in methanol and chloroform, slightly soluble in ethanol, and sparingly soluble in water. | [1][5][6] |

| Melting Point | 236-251 °C (for unlabeled Etoposide) | [7] |

| Storage | Store at 2-8°C in a refrigerator, under an inert atmosphere, or at -20°C for long-term stability. | [1][2] |

| Stability | Stable for at least 4 years when stored correctly. | [1] |

Experimental Protocols

This compound is primarily utilized as an internal standard in analytical chemistry for the quantification of Etoposide. Below are detailed methodologies relevant to its application.

Quantification of Etoposide in Biological Samples via LC-MS/MS

This protocol is adapted from established methods for the determination of Etoposide in plasma and tissue samples using this compound as an internal standard.[8][9]

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma or tissue homogenate, add a known concentration of this compound solution (internal standard).

-

Add 1 mL of an extraction solvent mixture of methyl tert-butyl ether and dichloromethane (1:1, v/v).

-

Vortex the mixture vigorously for 5 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., Ultimate XB-C18, 100 × 2.1 mm, 3 µm).

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Etoposide: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (Note: Specific m/z values must be optimized for the instrument in use.)

-

4. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of Etoposide to this compound against the concentration of Etoposide standards.

-

The concentration of Etoposide in the unknown samples is then determined from this calibration curve.

Synthetic Approach Overview

The synthesis of this compound is not commonly detailed in the literature, as it is typically acquired from specialized chemical suppliers. However, its synthesis would follow the established semi-synthetic routes for Etoposide, which involves the glycosylation of 4'-demethylepipodophyllotoxin.[10] To produce the deuterated analog, a deuterated glucopyranose derivative would be used as a starting material in the condensation reaction, catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[10]

Mechanism of Action and Signaling Pathway

Etoposide (and by extension, this compound, in a biological context) exerts its cytotoxic effects by targeting DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication and transcription.[1][4]

Mechanism Steps:

-

Complex Formation: Etoposide binds to the transient complex formed between topoisomerase II and DNA.[3]

-

Inhibition of Re-ligation: This binding stabilizes the "cleavage complex" in which the DNA is cut, thereby preventing the enzyme from re-ligating the DNA strands.[1][2]

-

DNA Damage: The accumulation of these stabilized complexes leads to permanent double-strand breaks in the DNA.[4]

-

Cellular Response: The extensive DNA damage triggers a cellular DNA damage response (DDR). This often involves the activation of the p53 tumor suppressor pathway.[2][11]

-

Cell Cycle Arrest & Apoptosis: Activated p53 can induce cell cycle arrest, primarily in the S and G2 phases, to allow time for DNA repair.[4] If the damage is irreparable, p53 initiates apoptosis (programmed cell death), leading to the elimination of the cancer cell.[2][11]

The following diagram illustrates the logical workflow of Etoposide's mechanism of action.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the study of Etoposide. Its use as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods. A thorough understanding of its properties, coupled with detailed experimental protocols and a clear comprehension of the parent compound's mechanism of action, empowers scientists to conduct high-quality research in oncology and pharmacology.

References

- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 3. Etoposide - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Target specific intracellular quantification of etoposide by quadrupole-time of flight based mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Etoposide [drugfuture.com]

- 8. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2000015647A2 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]

- 11. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

The Role of Etoposide-d3 as an Internal Standard: A Technical Guide for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Etoposide-d3 as an internal standard in the quantitative bioanalysis of the chemotherapeutic agent etoposide. The guide covers the foundational principles of etoposide's therapeutic action, the critical role of deuterated internal standards in mass spectrometry, and detailed experimental protocols for accurate quantification in biological matrices.

Etoposide: Mechanism of Action

Etoposide is a potent anti-neoplastic agent widely used in the treatment of various cancers, including small cell lung cancer and testicular cancer.[1] Its cytotoxic effects stem from its function as a topoisomerase II inhibitor. Topoisomerase II is a vital enzyme that transiently cleaves and religates double-stranded DNA to manage DNA topology during replication and transcription.[2][3] Etoposide stabilizes the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.[3][4] This leads to the accumulation of persistent double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3][4]

The Role of Deuterated Internal Standards in Mass Spectrometry

In quantitative mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results.[5] The IS is a compound of known concentration added to samples, calibrators, and quality controls to correct for variations in sample processing and instrument response.

An ideal internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects.[6] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard for LC-MS/MS assays.[5][7] this compound is chemically identical to etoposide, except that three hydrogen atoms have been replaced by deuterium atoms. This substitution results in a minimal change in its physicochemical properties but a distinct and predictable increase in its mass-to-charge ratio (m/z).[7]

Key advantages of using this compound as an internal standard:

-

Co-elution: this compound has nearly identical chromatographic behavior to etoposide, ensuring they experience the same conditions during analysis.

-

Similar Ionization: It exhibits the same ionization response as etoposide, effectively compensating for matrix-induced ion suppression or enhancement.[6]

-

Correction for Sample Loss: Any loss of analyte during sample preparation steps (e.g., extraction, evaporation) will be mirrored by a proportional loss of the internal standard.

-

Distinct Mass: The mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

References

- 1. researchgate.net [researchgate.net]

- 2. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medpace.co.jp [medpace.co.jp]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. agilent.com [agilent.com]

- 7. btrc-charity.org [btrc-charity.org]

Commercial suppliers and availability of Etoposide-d3

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Etoposide-d3, a key deuterated internal standard for the accurate quantification of the anti-cancer drug Etoposide. This document details its commercial availability, provides a thorough experimental protocol for its use in bioanalytical methods, and illustrates a relevant biological pathway.

Commercial Suppliers and Availability of this compound

This compound is readily available from several commercial suppliers, catering to the needs of research and development laboratories. The table below summarizes the offerings from prominent vendors, including product numbers, purity specifications, and typical unit sizes. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

| Supplier | Product Name | Product Number | Purity | Available Unit Sizes |

| Cayman Chemical | This compound | 26488 | ≥99% deuterated forms (d1-d3) | 1 mg, 5 mg |

| Santa Cruz Biotechnology | This compound | sc-211903 | 98% (Isotopic Purity 99%) | 1 mg, 5 mg |

| Toronto Research Chemicals (TRC) | This compound | E933752 | Not specified | 1 mg, 10 mg |

| Clearsynth | This compound | CS-O-13288 | Not specified | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg |

| Pharmaffiliates | This compound | PA STI 040320 | Not specified | Inquire for details |

| Adva Tech Group Inc. | This compound | LGC-TRC-E933752-1MG | >95% (HPLC) | 1 mg |

Experimental Protocol: Quantification of Etoposide in Biological Matrices using LC-MS/MS

The following protocol is a representative method for the quantification of Etoposide in plasma or tissue samples using this compound as an internal standard (IS) with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

Materials and Reagents

-

Etoposide (analyte)

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, deionized or Milli-Q

-

Control plasma/tissue homogenate (matrix)

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare individual primary stock solutions of Etoposide and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Etoposide primary stock solution with a 50:50 mixture of acetonitrile and water to create a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike the appropriate volume of the Etoposide working standard solutions into control plasma or tissue homogenate to obtain calibration standards at desired concentrations. Similarly, prepare QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of Etoposide and this compound from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Etoposide: Precursor ion (Q1) m/z 589.2 → Product ion (Q3) m/z 413.1

-

This compound: Precursor ion (Q1) m/z 592.2 → Product ion (Q3) m/z 416.1

-

-

Optimize other MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

Data Analysis

-

Integrate the peak areas of Etoposide and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Etoposide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Etoposide and a typical experimental workflow for its quantification.

Caption: Etoposide's mechanism of action, inhibiting Topoisomerase II and leading to apoptosis.

Caption: Workflow for quantifying Etoposide using this compound as an internal standard.

References

An In-depth Technical Guide to the Certificate of Analysis and Purity Assessment of Etoposide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Etoposide-d3, a deuterated internal standard essential for the accurate quantification of the anticancer agent Etoposide. The following sections detail the typical specifications found on a Certificate of Analysis, outline the analytical methodologies used for its purity assessment, and illustrate key experimental workflows and the mechanism of action of its non-labeled counterpart, Etoposide.

Data Presentation: Summary of Quantitative Data

The quality of this compound is paramount for its use as an internal standard in pharmacokinetic and metabolic studies. The following table summarizes the typical quality control specifications for this compound as compiled from various suppliers. These parameters are fundamental components of a Certificate of Analysis.

| Parameter | Specification | Method |

| Identity | ||

| CAS Number | 100007-56-5[1] | - |

| Molecular Formula | C₂₉H₂₉D₃O₁₃[2][3] | Mass Spectrometry |

| Molecular Weight | 591.58 g/mol [2][3] | Mass Spectrometry |

| Purity | ||

| Chemical Purity | >95% | High-Performance Liquid Chromatography (HPLC) |

| Deuterated Forms (d₁-d₃) | ≥99% | Mass Spectrometry |

| Isotopic Purity | 99%[3] | Mass Spectrometry |

| Physical Properties | ||

| Appearance | White or almost white powder | Visual Inspection |

| Solubility | Soluble in Methanol[4] | Visual Inspection |

| Storage | ||

| Recommended Storage | -20°C | - |

Experimental Protocols

The purity and identity of this compound are confirmed through a series of rigorous analytical tests. The methodologies for these key experiments are detailed below.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound and separating it from any potential impurities.

-

Objective: To determine the percentage of the main this compound peak area relative to the total peak area of all components in the chromatogram.

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Chromatographic Conditions (Typical):

-

Column: A reversed-phase column, such as a C18 (250 x 4.6 mm, 5 µm), is commonly employed.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small percentage of an acid like acetic acid to improve peak shape. A common mobile phase composition is a mixture of water, acetonitrile, and 99% acetic acid (e.g., 64/35/1, v/v/v)[5].

-

Flow Rate: A typical flow rate is around 0.7 to 1.0 mL/min[5].

-

Detection: UV detection at a wavelength of 288 nm is often used[5].

-

Injection Volume: 20 µL[5].

-

-

Procedure:

-

A solution of this compound is prepared in a suitable solvent, such as methanol.

-

The solution is injected into the HPLC system.

-

The resulting chromatogram is analyzed to identify the peak corresponding to this compound and any impurity peaks.

-

The purity is calculated by dividing the peak area of this compound by the total area of all peaks.

-

2. Mass Spectrometry (MS) for Identity and Isotopic Purity Assessment

Mass Spectrometry is a powerful tool used to confirm the molecular weight of this compound and to determine its isotopic purity.

-

Objective: To verify the molecular weight of this compound and to quantify the percentage of the deuterated (d3) form relative to other isotopic forms (d0, d1, d2).

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction and separation.

-

Procedure:

-

A dilute solution of this compound is infused into the mass spectrometer.

-

The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated or deprotonated molecular ion of this compound.

-

The resulting mass spectrum is analyzed to confirm the presence of the correct molecular ion.

-

The relative intensities of the isotopic peaks are measured to calculate the isotopic purity.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR (Proton NMR) is used to confirm the chemical structure of this compound.

-

Objective: To ensure the synthesized molecule has the correct chemical structure and to confirm the position of the deuterium labels.

-

Procedure:

-

A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

The ¹H-NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integration of the peaks are compared to a reference spectrum of Etoposide to confirm the structure. The absence of a proton signal at the site of deuteration provides evidence for successful labeling.

-

Mandatory Visualizations

Workflow for Quality Control of this compound

The following diagram illustrates the typical workflow for the quality control and purity assessment of this compound, from initial receipt to the final issuance of a Certificate of Analysis.

Caption: Quality Control Workflow for this compound.

Mechanism of Action of Etoposide

This compound serves as an internal standard for Etoposide. Understanding the mechanism of action of Etoposide is crucial for researchers using this tool. The diagram below illustrates the signaling pathway of Etoposide's anticancer activity.

Caption: Etoposide's Mechanism of Action.

References

Etoposide-d3 for Topoisomerase II Inhibitor Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Etoposide, a pivotal topoisomerase II inhibitor, and the crucial role of its deuterated analog, Etoposide-d3, in advancing research and development. Etoposide is a semi-synthetic derivative of podophyllotoxin, widely used in chemotherapy for various cancers, including lung cancer, testicular cancer, and lymphomas[1][2][3]. Its mechanism centers on the disruption of DNA synthesis and repair, leading to the death of rapidly dividing cancer cells[4][5].

This compound is a stable isotope-labeled version of Etoposide, where three hydrogen atoms have been replaced with deuterium. This modification makes it an ideal internal standard for use in mass spectrometry-based assays (GC-MS or LC-MS) to precisely quantify Etoposide concentrations in biological matrices[6]. Accurate quantification is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which are essential for optimizing dosing regimens and understanding drug disposition.

Core Mechanism of Action: Etoposide

DNA topoisomerases are essential enzymes that manage the topological state of DNA, a critical function for processes like DNA replication, transcription, and repair[1][7]. Type II topoisomerases, the specific target of Etoposide, function by creating transient double-stranded breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break[8].

Etoposide exerts its cytotoxic effect by interrupting this process. It forms a ternary complex with topoisomerase II and DNA, stabilizing the state after the DNA has been cleaved but before it is re-ligated[2][4]. This "cleavage complex" prevents the resealing of the DNA backbone, leading to the accumulation of permanent double-stranded DNA breaks[3][5]. These breaks are highly toxic to the cell, particularly during the late S and G2 phases of the cell cycle, triggering downstream signaling cascades that result in cell cycle arrest and programmed cell death (apoptosis)[5][9][10].

Caption: Etoposide's mechanism of inhibiting DNA re-ligation.

Signaling Pathways Activated by Etoposide-Induced DNA Damage

The accumulation of double-stranded DNA breaks triggers a complex cellular response known as the DNA Damage Response (DDR)[1]. This network of signaling pathways senses the damage and dictates the cell's fate.

-

p53-Mediated Apoptosis : The tumor suppressor protein p53 is a key player in the response to Etoposide. Upon sensing extensive DNA damage, p53 levels increase, leading to the transcriptional activation of genes that can either halt the cell cycle to allow for repair or, if the damage is irreparable, initiate apoptosis[11][12].

-

Fas/FasL Apoptotic Pathway : Evidence also points to the involvement of the Fas ligand (FasL) pathway in Etoposide-induced cell death. Treatment with Etoposide can trigger the binding of FasL to its receptor (FasR), leading to the formation of a death-inducing signaling complex (DISC) and the subsequent activation of a caspase cascade (initiator caspase-8 and effector caspase-3), which executes the apoptotic program[1].

Caption: Downstream signaling pathways activated by Etoposide.

The Role of this compound in Quantitative Research

In drug development, accurately measuring the concentration of a drug in biological samples is fundamental. This compound serves as an internal standard, a compound added in a known quantity to samples before analysis. Because this compound is chemically identical to Etoposide, it behaves similarly during sample preparation and analysis (e.g., extraction, chromatography, and ionization). However, due to the heavier deuterium atoms, it has a different mass-to-charge ratio (m/z), allowing a mass spectrometer to distinguish it from the non-labeled Etoposide. By comparing the detector response of the analyte (Etoposide) to that of the internal standard (this compound), researchers can calculate the exact concentration of Etoposide in the original sample with high precision and accuracy.

Caption: Experimental workflow for LC-MS based quantification.

Quantitative Data

The following tables summarize key quantitative parameters related to Etoposide and its deuterated standard.

Table 1: Pharmacokinetic Parameters of Etoposide

| Parameter | Value | Notes |

|---|---|---|

| Bioavailability (Oral) | ~50% (Range: 25-75%)[10] | Exhibits significant inter-subject variability[10]. |

| Elimination Half-Life | Biphasic: Initial phase 0.6-2 hrs; Terminal phase 4-11 hrs[2][9] | - |

| Total Plasma Clearance | 19-28 mL/minute/m² (Adults)[9] | Reduced in patients with impaired renal function[13]. |

| Volume of Distribution | 20-28% of body weight[9] | Indicates distribution into tissues. |

| Metabolism | ~66% metabolized, primarily in the liver by CYP3A4/5[9][14] | - |

| Excretion | 44% recovered in urine over 72 hours[9] | Renal clearance accounts for 30-40% of total clearance[9]. |

Table 2: In Vitro Cytotoxicity of Etoposide

| Cell Line | Assay Type | IC50 / LC50 Value | Reference |

|---|---|---|---|

| Various Adenocarcinomas | Proliferation Assay | 0.005 - 12,200 µM | [6] |

| HUVEC | Proliferation Assay | 0.249 µM | [6] |

| KELLY (Neuroblastoma) | AlamarBlue® Assay | LC50: 1 µg/mL | [15] |

| HTLA-230 (Neuroblastoma) | MTT Assay | Dose-dependent viability reduction starting at 10 µM | [16] |

| A549 (Lung Cancer, 3D) | MTT Assay | 22.6-fold more resistant than 2D cultures |[17] |

Table 3: this compound Specifications

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₉H₂₉D₃O₁₃ |

| Formula Weight | 591.6 g/mol |

| Deuteration Purity | ≥99% (d₁-d₃) |

| Application | Internal standard for quantification of Etoposide by GC- or LC-MS[6]. |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is a generalized method for determining the concentration of Etoposide that inhibits cell viability by 50% (IC50).

-

Cell Seeding : Plate cells (e.g., A549, HTLA-230) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Drug Treatment : Prepare a serial dilution of Etoposide in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the Etoposide dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., 0.1% DMSO).

-

Incubation : Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours)[16].

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement : Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the Etoposide concentration to determine the IC50 value.

Protocol 2: Pharmacokinetic Analysis using LC-MS with this compound

This protocol outlines the quantification of Etoposide in plasma samples.

-

Sample Collection : Collect blood samples from subjects at various time points after Etoposide administration into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate the plasma and store at -80°C until analysis.

-

Sample Preparation :

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (at a known concentration, e.g., 100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile (protein precipitation agent) to the sample.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

-

Analysis :

-

Transfer the clear supernatant to an LC-MS vial.

-

Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

-

Separate Etoposide and this compound from other plasma components using a suitable C18 liquid chromatography column with a gradient mobile phase.

-

Detect and quantify the parent drug and the internal standard using a mass spectrometer set to multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each compound.

-

-

Quantification :

-

Generate a calibration curve using standard samples with known concentrations of Etoposide and a fixed concentration of this compound.

-

Calculate the peak area ratio of Etoposide to this compound for all samples.

-

Determine the concentration of Etoposide in the unknown samples by interpolating their peak area ratios against the calibration curve.

-

Conclusion

Etoposide remains a cornerstone of cancer chemotherapy due to its potent activity as a topoisomerase II inhibitor. Its ability to induce cytotoxic DNA double-strand breaks makes it an effective agent against rapidly proliferating tumor cells[3][5]. For researchers and drug developers, understanding its complex mechanism of action, cellular effects, and pharmacokinetic profile is essential for its effective use and for the development of novel therapeutic strategies, including those aimed at overcoming resistance[12][14].

In this context, this compound is an indispensable research tool. Its use as an internal standard provides the analytical rigor required for accurate drug quantification, underpinning the reliable pharmacokinetic and pharmacodynamic data that informs preclinical studies and clinical trials. The continued investigation into the intricate pathways affected by Etoposide, facilitated by precise analytical methods, will undoubtedly pave the way for improved cancer therapies.

References

- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Etoposide, topoisomerase II and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Etoposide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Etoposide: History and mechanism of action | LGC Standards [lgcstandards.com]

- 8. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labeling.pfizer.com [labeling.pfizer.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 12. What is the mechanism of Etoposide Phosphate? [synapse.patsnap.com]

- 13. Etoposide dosage and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ClinPGx [clinpgx.org]

- 15. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. spandidos-publications.com [spandidos-publications.com]

Preliminary Investigation of Etoposide-d3 in Cell-Based Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etoposide is a potent topoisomerase II inhibitor widely utilized in oncology. This technical guide outlines a comprehensive framework for the preliminary in vitro investigation of its deuterated analog, Etoposide-d3. While primarily used as an internal standard in analytical chemistry, the effects of deuteration on drug metabolism and pharmacokinetics warrant a thorough cell-based evaluation of this compound's biological activity. This document provides detailed experimental protocols for assessing cytotoxicity, apoptosis induction, and cell cycle perturbation. Furthermore, it presents key signaling pathways associated with Etoposide's mechanism of action, visualized through diagrams, to offer a foundational understanding for prospective studies. The central hypothesis is that deuteration may alter the metabolic stability of Etoposide, potentially leading to modulated cytotoxic efficacy and duration of action. The methodologies and theoretical framework presented herein are intended to guide researchers in the systematic evaluation of this compound as a potential therapeutic agent.

Introduction

Etoposide is a semisynthetic derivative of podophyllotoxin that exerts its anticancer effects by inhibiting DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1] By stabilizing the covalent complex between topoisomerase II and DNA, Etoposide induces double-strand breaks, which, if not repaired, trigger cell cycle arrest and apoptosis.[1] The clinical utility of Etoposide is well-established in the treatment of various malignancies, including small cell lung cancer and testicular cancer.[1]

This compound is a deuterated isotopologue of Etoposide, where three hydrogen atoms have been replaced by deuterium. It is currently employed as an internal standard for the quantification of Etoposide in biological samples via mass spectrometry.[2] The substitution of hydrogen with deuterium, a heavier isotope, can significantly impact a molecule's physicochemical properties due to the kinetic isotope effect. This can lead to a slower rate of metabolic breakdown, potentially altering the drug's pharmacokinetic profile, enhancing its half-life, and modifying its efficacy and toxicity.[3][4]

This guide provides a roadmap for the initial in vitro characterization of this compound's biological activity. By subjecting this compound to a battery of standardized cell-based assays, we can begin to understand whether its deuteration confers any potential therapeutic advantages over the parent compound.

Mechanism of Action of Etoposide

Etoposide's primary mechanism of action involves the inhibition of topoisomerase II.[1] This leads to the accumulation of DNA double-strand breaks, which in turn activates downstream signaling cascades culminating in cell death.

Etoposide-Induced DNA Damage and Apoptosis Signaling Pathway

The DNA damage instigated by Etoposide triggers a complex signaling network that converges on the apoptotic machinery. Key pathways involved include the p53-mediated intrinsic pathway and the Fas ligand-mediated extrinsic pathway.

Proposed Experimental Investigation of this compound

A systematic investigation of this compound should begin with a direct comparison to Etoposide across a panel of cancer cell lines.

Experimental Workflow

The following workflow outlines the proposed preliminary investigation.

Data Presentation: Comparative Analysis

All quantitative data should be summarized in tables to facilitate a clear comparison between Etoposide and this compound.

Table 1: Comparative Cytotoxicity (IC50) of Etoposide and this compound

| Cell Line | Etoposide IC50 (µM) | This compound IC50 (µM) | Fold Change |

| A549 (Lung) | [Experimental Data] | [Experimental Data] | [Calculated] |

| MCF-7 (Breast) | [Experimental Data] | [Experimental Data] | [Calculated] |

| HL-60 (Leukemia) | [Experimental Data] | [Experimental Data] | [Calculated] |

Table 2: Comparative Induction of Apoptosis

| Cell Line | Treatment | % Apoptotic Cells (Etoposide) | % Apoptotic Cells (this compound) |

| A549 | 24h | [Experimental Data] | [Experimental Data] |

| 48h | [Experimental Data] | [Experimental Data] | |

| MCF-7 | 24h | [Experimental Data] | [Experimental Data] |

| 48h | [Experimental Data] | [Experimental Data] |

Table 3: Comparative Effects on Cell Cycle Distribution

| Cell Line | Treatment | % G2/M Arrest (Etoposide) | % G2/M Arrest (this compound) |

| A549 | 24h | [Experimental Data] | [Experimental Data] |

| HL-60 | 24h | [Experimental Data] | [Experimental Data] |

Detailed Experimental Protocols

The following are standard protocols that can be adapted for the investigation of this compound.

Cell Culture

-

Cell Lines: A549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HL-60 (human promyelocytic leukemia) cells can be obtained from the American Type Culture Collection (ATCC).

-

Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Etoposide or this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Seed cells in a 6-well plate and treat with Etoposide or this compound at their respective IC50 concentrations for 24 and 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, Annexin V-positive/PI-negative cells are in early apoptosis, and Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Treat cells with Etoposide or this compound at their IC50 concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.[5]

Expected Outcomes and Interpretation

The central question to be addressed is how deuteration affects the biological activity of Etoposide.

-

Scenario 1: Increased Potency of this compound. A lower IC50 value for this compound compared to Etoposide would suggest that deuteration enhances its cytotoxic effects. This could be due to a reduced rate of metabolic inactivation, leading to a higher intracellular concentration and prolonged target engagement.

-

Scenario 2: Similar Potency. If this compound exhibits a similar IC50 to Etoposide, it would indicate that the sites of deuteration are not critical for its metabolic clearance or that the in vitro systems lack the necessary metabolic enzymes to differentiate between the two compounds.

-

Scenario 3: Decreased Potency. A higher IC50 for this compound might suggest that deuteration interferes with its binding to topoisomerase II or that it is more rapidly effluxed from the cells.

The results from the apoptosis and cell cycle assays should corroborate the cytotoxicity findings. For instance, a more potent compound would be expected to induce a higher percentage of apoptotic cells and a more pronounced G2/M arrest at a given concentration and time point.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the initial in vitro evaluation of this compound. The proposed experiments will generate foundational data on its cytotoxic, pro-apoptotic, and cell cycle-disrupting properties in comparison to its non-deuterated counterpart. Should the in vitro data suggest a favorable profile for this compound, subsequent studies should focus on its metabolic stability in liver microsomes, pharmacokinetic profiling in animal models, and in vivo efficacy studies. A thorough understanding of the biological consequences of deuterating Etoposide could pave the way for the development of a novel and potentially improved anticancer therapeutic.

References

- 1. Etoposide stimulates 1,25-dihydroxyvitamin D3 differentiation activity, hormone binding and hormone receptor expression in HL-60 human promyelocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. cancer.wisc.edu [cancer.wisc.edu]

Methodological & Application

Quantitative Analysis of Etoposide in Human Plasma by LC-MS/MS Using Etoposide-d3 as an Internal Standard

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of etoposide in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with its deuterated internal standard, Etoposide-d3. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies in the development and clinical application of etoposide.

Introduction

Etoposide is a potent anti-cancer agent widely used in the treatment of various malignancies, including small-cell lung cancer, testicular cancer, and lymphomas. It functions as a topoisomerase II inhibitor, leading to double-strand DNA breaks in cancer cells and ultimately inducing apoptosis.[1][2] Accurate and reliable quantification of etoposide in biological matrices is essential for optimizing dosing regimens and ensuring therapeutic efficacy while minimizing toxicity. This LC-MS/MS method offers high sensitivity, specificity, and a wide dynamic range for the determination of etoposide concentrations in human plasma.

Signaling Pathway of Etoposide

Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and transcription. This inhibition stabilizes the transient covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[1][2] This DNA damage triggers a cellular stress response, primarily mediated by the p53 tumor suppressor protein. Activated p53 can initiate cell cycle arrest to allow for DNA repair or, if the damage is too severe, induce apoptosis, leading to the elimination of the cancerous cell.[3][4]

Caption: Etoposide inhibits topoisomerase II, causing DNA damage and activating p53-mediated apoptosis.

Experimental Protocols

This section details the materials and procedures for the quantitative analysis of etoposide in human plasma.

Materials and Reagents

-

Etoposide analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

-

Methyl tert-butyl ether (MTBE)

Sample Preparation: Liquid-Liquid Extraction

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add 25 µL of this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of MTBE.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.

Experimental Workflow

Caption: Workflow for the quantification of etoposide in plasma by LC-MS/MS.

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 column (e.g., 50 x 2.0 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium acetate in Methanol:Water (5:95, v/v) |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | 25% to 95% Mobile Phase B in 1.8 min |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Total Run Time | 4.5 min |

Mass Spectrometry Conditions

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Etoposide: 606.2 → 229.3 (Quantifier)[5]This compound: 592.2 -> 401.1 (Quantifier) |

| Collision Energy | Optimized for each transition |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation: Method Validation Summary

The following table summarizes the quantitative performance of a validated LC-MS/MS method for etoposide.

| Parameter | Result |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[5] |

| Intra-day Precision (%CV) | 2.6 - 8.9%[5] |

| Inter-day Precision (%CV) | < 10% |

| Intra-day Accuracy (%Bias) | -9.0 to -2.0%[5] |

| Inter-day Accuracy (%Bias) | 86.35% to 113.44%[6] |

| Recovery | Consistent across all QC levels |

| Matrix Effect | No significant matrix effect observed |

| Stability | Stable under various storage conditions (freeze/thaw, bench-top)[5] |

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of etoposide in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This application note and protocol can be readily implemented in research and clinical laboratories for pharmacokinetic analysis and therapeutic drug monitoring of etoposide, contributing to the safe and effective use of this important anticancer drug.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Etoposide-induced DNA damage is increased in p53 mutants: identification of ATR and other genes that influence effects of p53 mutations on Top2-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medpace.com [medpace.com]

- 6. Validated UHPLC-MS/MS assay for quantitative determination of etoposide, gemcitabine, vinorelbine and their metabolites in patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Etoposide in Human Plasma using Etoposide-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of etoposide in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Etoposide-d3, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward liquid-liquid extraction procedure for sample preparation and offers a lower limit of quantitation (LLOQ) of 0.5 ng/mL.[1][2] This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of etoposide.

Introduction

Etoposide is a widely used anticancer agent for the treatment of various malignancies.[3] Monitoring its concentration in plasma is crucial for optimizing therapeutic efficacy and minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[4] It effectively compensates for variations in sample preparation, chromatography, and ionization, leading to reliable and reproducible results.[4] This document outlines a validated LC-MS/MS method for the determination of etoposide in human plasma, utilizing this compound as the internal standard.

Data Presentation

Table 1: LC-MS/MS System and Conditions

| Parameter | Value |

| Liquid Chromatography | |

| System | Shimadzu UFLC LC-20AD or equivalent |

| Column | C18 column, 50 x 2.0 mm, 5 µm |

| Mobile Phase A | 10 mM ammonium acetate in methanol:water (5:95, v:v) |

| Mobile Phase B | 0.1% formic acid in methanol |

| Gradient | 25% to 95% Mobile Phase B in 1.8 min |

| Flow Rate | Not specified, typically 0.2-0.5 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Total Run Time | 4.5 min |

| Mass Spectrometry | |

| System | AB/SCIEX API-4000 or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Etoposide) | m/z 606.2 → 229.3 |

| MRM Transition (this compound) | Not explicitly stated, but would be approximately m/z 609.2 → 229.3 or another suitable fragment |

Note: The specific gradient profile and flow rate may require optimization based on the LC system used.

Table 2: Method Validation Parameters

| Parameter | Result |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[1][2] |

| Linearity (Correlation Coefficient, r²) | > 0.99[1][2] |

| Intra-day and Inter-day Accuracy and Precision | Satisfactory[1][2] |

Experimental Protocols

Preparation of Stock and Working Solutions

1.1. Etoposide Stock Solution (1 mg/mL):

-

Weigh accurately 10 mg of etoposide reference standard.

-

Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store at -20°C.

1.2. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

-

Weigh accurately 1 mg of this compound.

-

Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

-

Store at -20°C.

1.3. Etoposide Working Standards:

-

Prepare a series of working standards by serially diluting the etoposide stock solution with a mixture of methanol and water (1:1, v/v) to achieve concentrations for calibration curve points (e.g., 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL).

1.4. This compound Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike 95 µL of blank human plasma with 5 µL of the appropriate etoposide working standard to prepare calibration standards.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner using separate stock dilutions.

Plasma Sample Preparation

This protocol utilizes a liquid-liquid extraction method.[1][5]

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (25% Mobile Phase B).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualizations

Caption: Workflow for the extraction of etoposide from plasma.

Caption: Analytical workflow for LC-MS/MS analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thymic.org [thymic.org]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug delivery systems. | University of Kentucky College of Arts & Sciences [linguistics.as.uky.edu]

Application Notes and Protocols for Etoposide-d3 in Pharmacokinetic and Toxicokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide is a potent topoisomerase II inhibitor widely used in chemotherapy for various cancers, including testicular and small cell lung cancer.[1][2] Its clinical efficacy is often accompanied by significant dose-limiting toxicities, primarily myelosuppression.[2] Therefore, a thorough understanding of its pharmacokinetic (PK) and toxicokinetic (TK) properties is crucial for optimizing therapeutic outcomes and minimizing adverse effects. Etoposide-d3, a stable isotope-labeled analog of etoposide, serves as an invaluable internal standard for the accurate quantification of etoposide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This document provides detailed application notes and protocols for the use of this compound in PK and TK studies.

Mechanism of Action of Etoposide

Etoposide exerts its cytotoxic effects by forming a ternary complex with DNA and the topoisomerase II enzyme. This complex stabilizes the transient double-strand breaks created by topoisomerase II, preventing the re-ligation of the DNA strands. The accumulation of these DNA breaks triggers a cascade of cellular events, leading to cell cycle arrest and apoptosis (programmed cell death).[4] A key mediator in this process is the tumor suppressor protein p53, which is activated in response to DNA damage. Activated p53 can induce the expression of pro-apoptotic proteins, such as Bax, leading to mitochondrial dysfunction and the release of cytochrome c, ultimately culminating in apoptosis.[4]

Figure 1. Signaling pathway of Etoposide-induced apoptosis.

Application of this compound in Pharmacokinetic and Toxicokinetic Studies

This compound is the preferred internal standard for the quantification of etoposide in biological samples for several reasons:

-

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to etoposide, ensuring similar extraction recovery and chromatographic behavior.

-

Distinct Mass-to-Charge Ratio (m/z): The deuterium labeling results in a different mass, allowing for clear differentiation from the unlabeled etoposide by the mass spectrometer, which is essential for accurate quantification.

-

Minimization of Matrix Effects: Co-elution of the internal standard with the analyte helps to compensate for variations in ionization efficiency caused by the sample matrix, leading to more accurate and precise results.[5]

Quantitative Data Summary

The following tables summarize key pharmacokinetic and toxicokinetic parameters of etoposide from various studies.

Table 1: Pharmacokinetic Parameters of Etoposide

| Parameter | Species | Value | Reference |

| Clearance (CL) | Human | 18.8 ± 5.3 mL/min/m² | [6] |

| Human | 13.6 mL/min/m² (renal impairment) | [7] | |

| Human | 18.5 mL/min/m² (normal renal function) | [7] | |

| Human | 28.0 ± 9.7 mL/min/m² (high-dose) | [8] | |

| Human | 1.14 L/h (oral) | [9] | |

| Volume of Distribution (Vdss) | Human | 6.8 ± 2.7 L/m² | [6] |

| Human | 7 to 17 L/m² | [10] | |

| Elimination Half-life (t½β) | Human | 4.9 ± 1.2 h | [6] |

| Human | 8.05 ± 4.3 h (high-dose) | [8] | |

| Bioavailability (F) | Human | 45% (oral) | [9] |

| Protein Binding | Human | 91.5% | [9] |

Table 2: Toxicokinetic Parameters and Thresholds of Etoposide

| Parameter | Effect | Value | Reference |

| Peak Plasma Concentration (Cmax) | Avoidance of severe toxicity | < 3-5 mg/L | [1] |

| Trough Plasma Concentration (C24,trough) | Avoidance of severe toxicity | < 0.3 mg/L | [1] |

| Free AUC | 50% reduction in absolute neutrophil count (AUC50) | 1.80 mg·h/L | [9] |

| Total AUC | Increased hematologic toxicity (renal impairment) | 615 µg/mL·hr | [7] |

| Free AUC | Increased hematologic toxicity (renal impairment) | 26.0 µg/mL·hr | [7] |

| Free AUC | Increased hematologic toxicity (low albumin) | 27.5 µg/mL·hr | [7] |

| Intravenous LD50 | Acute toxicity | 220 mg/kg (mice), 82 mg/kg (rats), 49 mg/kg (rabbits) | [11] |

Experimental Protocols

Protocol 1: Quantification of Etoposide in Plasma and Tissue Samples using LC-MS/MS with this compound Internal Standard

This protocol outlines a general procedure for the analysis of etoposide in biological matrices. It is recommended to optimize the parameters for specific instrumentation and study requirements.

1. Materials and Reagents:

-

Etoposide and this compound reference standards

-

Biological matrix (plasma, tissue homogenate)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid (FA) or Acetic Acid (AA)

-

Methyl tert-butyl ether (MTBE)

-

Dichloromethane (DCM)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)

2. Standard Solution Preparation:

-

Prepare stock solutions of etoposide and this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Prepare a series of working standard solutions of etoposide by serial dilution of the stock solution to create a calibration curve (e.g., 0.5 to 1000 ng/mL).

-

Prepare a working solution of the internal standard, this compound (e.g., 100 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Add 500 µL of extraction solvent (e.g., a 1:1 v/v mixture of methyl tert-butyl ether and dichloromethane).[3]

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Figure 2. Experimental workflow for sample preparation.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.[3]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Etoposide: Precursor ion (Q1) m/z 589 → Product ion (Q3) m/z (specific fragment, e.g., 401 or 229)

-

This compound: Precursor ion (Q1) m/z 592 → Product ion (Q3) m/z (corresponding fragment to etoposide)

-

-

Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

5. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of etoposide to this compound against the concentration of the etoposide standards.

-

Use the regression equation from the calibration curve to calculate the concentration of etoposide in the unknown samples.

-

Pharmacokinetic parameters can be calculated from the concentration-time data using appropriate software (e.g., Phoenix WinNonlin).

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalysis is essential for obtaining accurate and reliable data in pharmacokinetic and toxicokinetic studies of etoposide. The detailed protocols and compiled data in these application notes provide a valuable resource for researchers and scientists in the field of drug development, aiding in the design and execution of robust studies to better understand and optimize etoposide therapy.

References

- 1. Pharmacokinetic optimisation of treatment with oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics and long-term toxicity of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of etoposide: correlation of pharmacokinetic parameters with clinical conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predicting etoposide toxicity: relationship to organ function and protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of high-dose etoposide (VP-16-213) administered to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Population pharmacokinetics and pharmacodynamics of oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 11. labeling.pfizer.com [labeling.pfizer.com]

Application Notes and Protocols for Etoposide-d3 Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide is a widely used anti-cancer agent, and its accurate quantification in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Etoposide-d3 is a stable isotope-labeled internal standard commonly used in mass spectrometry-based bioanalytical methods to ensure high accuracy and precision. This document provides detailed application notes and protocols for the most common sample preparation techniques for the analysis of Etoposide and its deuterated internal standard, this compound, in biological samples. The described methods are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Quantitative Data Summary

The choice of sample preparation technique can significantly impact the recovery, matrix effect, and overall sensitivity of the analytical method. The following table summarizes typical quantitative performance data for LLE, SPE, and PPT in the context of Etoposide analysis.

| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |

| Recovery (%) | 75 - 95 | 80 - 105 | 85 - 110 |

| Matrix Effect (%) | 85 - 110 | 90 - 115 | Can be significant (<85 or >115) |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL[1] | 0.5 - 5 ng/mL | 1 - 10 ng/mL |

| Relative Standard Deviation (RSD %) | < 15 | < 15 | < 20 |

| Sample Throughput | Moderate | Low to Moderate | High |

| Cost per Sample | Low to Moderate | High | Low |

| Selectivity | Good | High | Low |

Experimental Protocols

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting analytes from aqueous solutions into an immiscible organic solvent. It provides a clean extract with good recovery for moderately polar compounds like Etoposide.

Workflow Diagram:

Caption: Liquid-Liquid Extraction (LLE) workflow for Etoposide analysis.

Detailed Protocol:

-

Sample Preparation:

-

Pipette 200 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

-

Add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration).

-

Vortex the sample for 30 seconds.

-

-

Extraction:

-

Add 1 mL of an appropriate extraction solvent (e.g., chloroform or a 1:1 (v/v) mixture of dichloromethane and methyl tert-butyl ether) to the sample tube.[1][2]

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

-

Sample Analysis:

-

Carefully transfer the organic (lower) layer to a new clean tube, avoiding the protein interface.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

-

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. It is particularly useful for complex matrices and can provide very clean extracts.

Workflow Diagram:

References

Application Note: The Use of Etoposide-d3 in In Vitro Drug Metabolism Studies